Methyl({2-[methyl(nitroso)amino]ethyl})amine
Description
Methyl({2-[methyl(nitroso)amino]ethyl})amine, also known as N,N′-Dimethyl-N,N′-dinitroso-1,2-ethanediamine (CAS RN: 13256-12-7), is a nitrosamine compound characterized by an ethylenediamine backbone with two methyl groups and two nitroso (-N=O) substituents . Its molecular formula is C₄H₁₀N₄O₂, with a molecular weight of 146.15 g/mol. This compound’s structure distinguishes it from simpler dialkyl nitrosamines (e.g., NDMA) due to its ethylenediamine core, which may influence reactivity and biological interactions.
Properties
CAS No. |
29104-67-4 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]nitrous amide |
InChI |
InChI=1S/C4H11N3O/c1-5-3-4-7(2)6-8/h5H,3-4H2,1-2H3 |
InChI Key |
ZXMNSYOLWDPQRP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)N=O |
Origin of Product |
United States |
Preparation Methods
Nitrosation Using Nitrous Acid (Classical Method)
Traditionally, nitrosamines are prepared by reacting secondary amines with nitrous acid generated in situ from sodium nitrite and mineral acids (e.g., HCl).
Process Description : The secondary amine is reacted with sodium nitrite in acidic aqueous or methanolic medium at low temperature. Nitrous acid formed reacts with the amine to yield the N-nitroso compound.
Limitations : This method often requires very pure nitrite salts, careful control of pH and temperature, and leads to variable yields. Purification can be challenging due to side reactions and formation of by-products.
Example : Nitrosation of N-(2-cyanoethyl)aniline in methanolic sodium nitrite/HCl yields para-nitroso-N-(2-cyanoethyl)aniline.
Notes : This approach is less favored for sensitive or complex secondary amines due to harsh acidic conditions and lower selectivity.
Alternative Synthetic Routes via Methylation and Nitrosation
For compounds like this compound, an alternative approach involves:
Synthesis of the secondary amine precursor : For example, preparing the methylated aminoethylamine moiety by reductive amination or nucleophilic substitution.
Subsequent nitrosation : Applying the nitric oxide method or nitrous acid method to the secondary amine precursor.
This stepwise approach allows for better control over substitution patterns and functional group compatibility.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Applicability |
|---|---|---|---|---|
| Nitric Oxide under Pressure | High purity, high yield, mild conditions | Requires pressure equipment, safety concerns with NO gas | 90–98% | Broad for secondary amines |
| Nitrous Acid (NaNO2 + Acid) | Simple reagents, classical method | Variable yields, side reactions, purification challenges | Variable (low to moderate) | Limited for sensitive amines |
| Stepwise Methylation + Nitrosation | Controlled substitution, flexible | Multi-step, time-consuming | Dependent on steps | Complex molecules |
| Metal Amine Borane + Ester | Mild, scalable, low toxicity | Not direct nitrosation, more for amides | High for amides | Related N-methyl amides |
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[methyl(nitroso)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl({2-[methyl(nitroso)amino]ethyl})amine is a complex organic compound with a methyl group attached to a nitrogen atom, along with a nitroso group and an ethyl chain. It is categorized as an amine because of the presence of nitrogen atoms bonded to carbon atoms. The molecular formula for this compound is C3H8N2O.
Potential Applications
- Pharmaceuticals and Agriculture this compound's unique combination of functional groups gives it potential applications in pharmaceuticals and agriculture, setting it apart from simpler amines and other nitrosamines.
- Biological Processes Research suggests that compounds similar to this compound may have various biological activities, with nitroso compounds potentially playing a role in these processes.
- Lactate Imaging Chemical exchange saturation transfer (CEST) MRI methods, such as LATEST, have shown the possibility of imaging lactate with high spatial resolution . This method could have a wide range of applications including diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
- Synthesis of Mono-N-Methyl Aromatic Amines The selective synthesis of mono-N-methyl aromatic amines has been achieved by the reaction of aromatic nitroso compounds with methylboronic acid .
Interaction Studies
Interaction studies involving this compound are crucial for understanding its biological effects. These studies typically focus on understanding its effects.
Safety and Hazards
Mechanism of Action
The mechanism of action of methyl({2-[methyl(nitroso)amino]ethyl})amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This interaction can result in various biological effects, including changes in gene expression and protein activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared to other nitroso-containing agents, including dialkyl nitrosamines, aromatic nitroso derivatives, and alkylating agents. Key structural and functional differences are summarized below:
Reactivity and Stability
- Nitroso Group Reactivity: The dual nitroso groups in this compound enhance its electrophilic character compared to mono-nitroso compounds like NDMA. This may increase its capacity to form DNA adducts .
- Stability: Aliphatic nitroso compounds (e.g., NDMA, target compound) are generally less stable than aromatic derivatives (e.g., 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate), which benefit from conjugation with aromatic rings .
Metabolic Pathways and Carcinogenicity
- Metabolic Activation: Like NDMA and NDEA, this compound requires cytochrome P450-mediated α-hydroxylation to generate methyldiazonium ions, which alkylate DNA at sites like O⁶-methylguanine .
- Mutational Specificity: Methylating agents (e.g., NDMA, target compound) predominantly form O⁶-methylguanine adducts, which are strongly linked to G→A transitions. Ethylating agents (e.g., NDEA) produce more persistent O⁴-ethylthymidine adducts, correlating with higher carcinogenicity .
- Comparative Potency: Ethylating agents (e.g., NDEA) are more carcinogenic per unit alkylation than methylating agents due to slower DNA repair of ethyl adducts . The target compound’s methylating activity suggests intermediate potency relative to ethyl derivatives.
Biological Activity
Methyl({2-[methyl(nitroso)amino]ethyl})amine is a complex organic compound notable for its potential biological activities, particularly due to its classification as a nitroso compound. This article explores the biological activity of this compound, including its mechanisms of action, potential carcinogenic effects, and relevant case studies.
Chemical Structure and Properties
This compound features a methyl group attached to a nitrogen atom, along with a nitroso group and an ethyl chain. Its molecular formula indicates that it is an amine, allowing it to participate in various chemical reactions. The unique structure of this compound makes it a subject of interest in both pharmacological and toxicological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This can lead to altered metabolic pathways within cells.
- Receptor Binding : It can bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
- Nitrosation Reactions : As a nitroso compound, it has the potential to undergo nitrosation reactions, which are critical in the formation of N-nitroso compounds (NOCs) known for their carcinogenic properties .
Carcinogenic Potential
N-nitroso compounds, including this compound, are recognized as potent carcinogens. Research indicates that they can induce tumors in various animal models through metabolic activation via cytochrome P450 enzymes . The likelihood of these compounds being genotoxic or mutagenic is notably high due to their ability to form electrophilic species that interact with DNA .
Case Studies
- Animal Studies : Numerous studies have demonstrated the carcinogenic effects of NOCs in various mammalian species. For instance, exposure to N-nitrosodiethanolamine has shown significant tumor induction in rats when administered via different routes, including oral and intraperitoneal .
- Human Relevance : The metabolism of NOCs in animals closely resembles that in humans, raising concerns about their potential effects on human health. Epidemiological studies have linked dietary intake of nitrosamines with increased cancer risk .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Blocks specific enzymes, altering metabolic processes. |
| Receptor Modulation | Influences cellular signaling pathways through receptor interactions. |
| Carcinogenic Effects | Induces tumors in animal models; potential genotoxicity in humans. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
